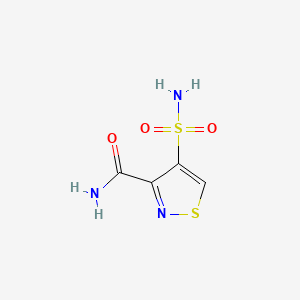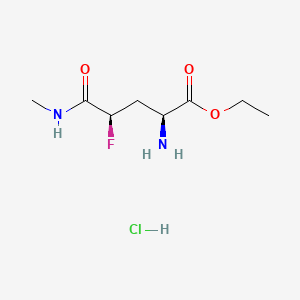![molecular formula C7H18Cl2N2 B6610718 (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride CAS No. 135794-71-7](/img/structure/B6610718.png)
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride, also known as 2-Chloroethyl-N,N-dimethyl-2-aminoethanamine hydrochloride, is an organic compound that has a wide range of applications in scientific research. This compound has a molecular formula of C5H13Cl2N and is a colorless liquid at room temperature. It is a derivative of the amino acid methylamine, and is a strong base with a pKa of 10.8.
Wissenschaftliche Forschungsanwendungen
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride is widely used in scientific research. It has been used in a wide range of applications, including protein and nucleic acid research, as well as in the synthesis of drugs, such as antiepileptic drugs. It has also been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and peptidomimetic drugs.
Wirkmechanismus
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride is a strong base, and its mechanism of action is to deprotonate an acid to form a salt. This deprotonation is facilitated by the presence of the dimethylamino group, which acts as a proton acceptor. This deprotonation reaction is key to many of the research applications of this compound, as it allows for the formation of salts, which can then be used in further reactions.
Biochemical and Physiological Effects
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and increased cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, it is also a very strong base, and can therefore cause unwanted side reactions in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride. One potential application is in the development of new drugs, as its ability to inhibit the enzyme acetylcholinesterase could be exploited for the treatment of neurological disorders. Additionally, its use in the synthesis of peptides and peptidomimetics could be further explored, as these compounds could have a range of potential applications in medicine. Finally, its use in the synthesis of antiepileptic drugs could be further investigated, as these drugs are often difficult to synthesize.
Synthesemethoden
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride is synthesized through a multi-step process. The first step is to react 2-chloroethyl-N-methyl-2-aminoethanamine with dimethylamine in aqueous solution. This reaction is followed by the addition of hydrochloric acid to the reaction mixture, resulting in the formation of 2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride.
Eigenschaften
IUPAC Name |
N'-(2-chloroethyl)-N,N,N'-trimethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClN2.ClH/c1-9(2)6-7-10(3)5-4-8;/h4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVDNBPHJPPIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)

![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)

![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)

![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)

![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)
